molecular formula C22H17F3N4O2S B6560859 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1021255-32-2

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6560859
CAS No.: 1021255-32-2
M. Wt: 458.5 g/mol
InChI Key: PIMSHLWAXALVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazine sulfanyl acetamide class, characterized by a pyrazolo[1,5-a]pyrazine core linked to a sulfanyl acetamide moiety. The 4-methoxyphenyl substituent at the pyrazolo[1,5-a]pyrazine’s 2-position and the 2-(trifluoromethyl)phenyl group on the acetamide nitrogen define its structural uniqueness . These substituents contribute to its physicochemical properties, such as lipophilicity (methoxy group) and electronic effects (trifluoromethyl group), which are critical for biological interactions.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-31-15-8-6-14(7-9-15)18-12-19-21(26-10-11-29(19)28-18)32-13-20(30)27-17-5-3-2-4-16(17)22(23,24)25/h2-12H,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMSHLWAXALVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a notable member of the pyrazolo[1,5-a]pyrazine derivative family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups. Key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrazin Structure : This involves cyclization reactions that create the core heterocyclic framework.
  • Introduction of Sulfanyl and Acetamide Groups : These functional groups are added through nucleophilic substitution and acylation reactions.
  • Optimization Conditions : Careful control of reaction parameters such as temperature, solvent choice, and pH is crucial for achieving high yields and purity.

The molecular formula is C20H22F3N3O2SC_{20}H_{22}F_3N_3O_2S with a molecular weight of approximately 432.5 g/mol.

Research indicates that this compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , which plays a critical role in cell cycle regulation. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase, leading to reduced cell proliferation in various cancer cell lines .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0CDK2 inhibition
HeLa (Cervical Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)10.0Cell cycle arrest

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anticonvulsant Activity

Additionally, derivatives of this compound have been evaluated for their anticonvulsant properties in animal models. A study indicated that certain analogs displayed protective effects against seizures in the maximal electroshock (MES) test at doses ranging from 100 mg/kg to 300 mg/kg . The activity was correlated with lipophilicity, where more lipophilic compounds provided delayed but prolonged anticonvulsant effects.

Case Studies

  • Case Study on Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Anticonvulsant Screening : A series of compounds based on the pyrazolo structure were screened for anticonvulsant activity. The most active compounds demonstrated neuroprotective effects without significant motor impairment in rodent models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in aryl substitutions on the pyrazolo[1,5-a]pyrazine core and the acetamide’s N-aryl group. Key comparisons include:

Compound Name R1 (Pyrazolo Core) R2 (Acetamide N-Substituent) Key Properties/Bioactivity
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methylphenyl 2-Trifluoromethylphenyl Increased hydrophobicity due to methyl group; potential enhanced membrane permeability compared to methoxy derivatives.
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl 3-Methylsulfanylphenyl Electron-withdrawing chloro group may improve electrophilic reactivity; methylsulfanyl substituent could influence metabolic stability.
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Methoxyphenyl 4-Phenoxyphenyl Phenoxy group enhances π-π stacking interactions; methoxy group may improve solubility relative to methyl or chloro analogs.
N-(2-Chloro-4-fluorophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}acetamide 4-Methoxyphenyl 2-Chloro-4-fluorophenyl Expanded heterocyclic system (triazolo-pyrazine) likely increases binding affinity; chloro and fluoro groups enhance halogen bonding in biological targets.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-methoxyphenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane penetration.
  • Electronic Effects: The trifluoromethyl group on the acetamide’s N-aryl moiety is a strong electron-withdrawing group, which may stabilize the molecule against metabolic degradation compared to electron-donating groups like phenoxy () .
  • Bioisosteric Replacements : The trifluoromethyl group in the target compound serves as a bioisostere for chlorine in analogs like , offering improved metabolic stability and resistance to oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.